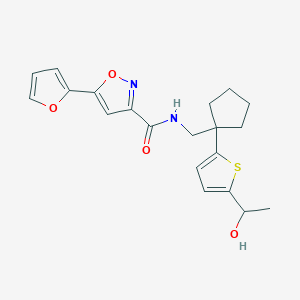

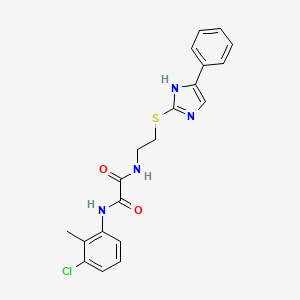

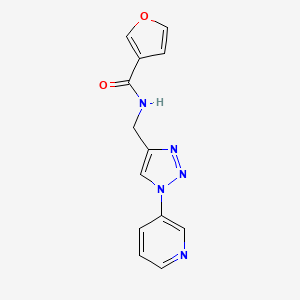

![molecular formula C32H26N2O5S B2496834 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate CAS No. 476366-03-7](/img/structure/B2496834.png)

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step synthetic routes that require precision and careful optimization to achieve the desired product. For instance, a related compound, ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate, illustrates the synthesis of heterocyclic compounds involving reactions such as the condensation of 1-amino-2-acylcycloalkenes with monothiomalonodiamide, showcasing the methodologies that could be relevant for synthesizing our target molecule (Dyachenko & Vovk, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of several functional groups attached to a heterocyclic core. This complexity is reflected in the detailed structural analysis provided by techniques such as X-ray crystallography, which helps in understanding the three-dimensional arrangement and bonding patterns within the molecule.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing their reactivity and functional versatility. For example, reactions involving ethyl 3-[2-(4-bromophenylamino)-2-oxo-ethylsulfanyl]1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate demonstrate how functional groups in these molecules react under different conditions, which is crucial for their application in synthesis and drug design (Dyachenko & Vovk, 2013).

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research on benzothiophene derivatives and their pharmacological activities suggests a potential avenue for exploring similar compounds. For instance, studies on various benzothiophene derivatives have demonstrated preliminary pharmacological properties, such as antimicrobial and anticancer activities (Chapman et al., 1971; Mohareb et al., 2016). These findings highlight the significance of structurally related compounds in the development of new pharmacological agents.

Synthetic Methodologies

The synthesis of complex organic compounds, including those containing benzodioxol, thiophene, and quinoline moieties, has been extensively studied. For example, the one-pot synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives (Gao et al., 2011) and the development of novel thiophene and benzothiophene derivatives as cytotoxic agents (Mohareb et al., 2016) demonstrate the versatility and potential of such compounds in medicinal chemistry.

Molecular Design and Drug Discovery

The exploration of thiophene derivatives for their anticancer properties (Mohareb et al., 2016) and the synthesis of new quinazolines as potential antimicrobial agents (Desai et al., 2007) provide insights into the drug discovery process. These studies underscore the importance of chemical synthesis and structure-activity relationships in developing new therapeutic agents.

Mecanismo De Acción

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules . This disruption can lead to cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This means that the compound prevents the cells from dividing and leads to their death, which is a desirable outcome when dealing with cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O5S/c1-3-37-32(36)29-19(2)28(16-20-13-14-26-27(15-20)39-18-38-26)40-31(29)34-30(35)23-17-25(21-9-5-4-6-10-21)33-24-12-8-7-11-22(23)24/h4-15,17H,3,16,18H2,1-2H3,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUBJVNSCBURFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)